Mass spectrometry fragmentation pathways of 6-Ethynyl-2,3-dihydro-benzo[1,4]dioxine
Mass spectrometry fragmentation pathways of 6-Ethynyl-2,3-dihydro-benzo[1,4]dioxine
An In-Depth Technical Guide to the Mass Spectrometry Fragmentation Pathways of 6-Ethynyl-2,3-dihydro-benzo[1][2]dioxine
Abstract
This technical guide provides a detailed examination of the predicted electron ionization (EI) mass spectrometry fragmentation pathways for 6-ethynyl-2,3-dihydro-benzo[1][2]dioxine. As a molecule incorporating both the benzodioxane scaffold, a common motif in medicinal chemistry, and a reactive ethynyl group, understanding its mass spectral behavior is critical for its unambiguous identification in complex matrices.[3] This document synthesizes fundamental principles of mass spectrometry with fragmentation patterns of structurally related compounds to propose the primary cleavage mechanisms. Key predicted fragmentation events include a characteristic retro-Diels-Alder (RDA) type cleavage of the dioxine ring, loss of the ethynyl moiety, and subsequent aromatic ring fissions. This guide is intended for researchers, analytical chemists, and drug development professionals who require a robust framework for identifying this and similar molecules using mass spectrometry.
Introduction to 6-Ethynyl-2,3-dihydro-benzo[1][2]dioxine
6-Ethynyl-2,3-dihydro-benzo[1][2]dioxine is a substituted aromatic heterocyclic compound. Its structure is comprised of a stable 2,3-dihydro-benzo[1][2]dioxine core, which is a privileged scaffold in numerous pharmacologically active compounds, fused with a reactive ethynyl (-C≡CH) functional group. The precise characterization of such molecules is fundamental in synthetic chemistry, quality control, and metabolomic studies.
Electron Ionization Mass Spectrometry (EI-MS) is a cornerstone technique for the structural elucidation of unknown volatile and semi-volatile organic compounds.[2] As a hard ionization method, EI imparts significant energy into the analyte molecule, inducing reproducible and often extensive fragmentation.[4] This fragmentation pattern serves as a molecular "fingerprint," providing invaluable structural information.[4] This guide outlines the predicted fragmentation pathways of the title compound, providing a predictive framework for spectrum interpretation.
Molecular Structure and Properties
To understand the fragmentation, a clear picture of the parent molecule is essential.
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IUPAC Name: 6-ethynyl-2,3-dihydro-1,4-benzodioxine[1]
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Molecular Formula: C₁₀H₈O₂[1]
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Molecular Weight (Monoisotopic): 160.05243 Da
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Chemical Structure:
The structure contains three key features that will dictate its fragmentation: the aromatic benzene ring, the dihydrodioxine ring, and the ethynyl substituent. The ionization is likely to occur through the removal of an electron from the π-system of the aromatic ring or one of the lone pairs on the oxygen atoms.
Predicted Fragmentation Pathways under Electron Ionization
Upon electron ionization (typically at 70 eV), 6-ethynyl-2,3-dihydro-benzo[1][2]dioxine will form a molecular ion (M•+) at m/z 160. This radical cation is the precursor to all subsequent fragment ions. The primary fragmentation pathways are predicted to be driven by the stabilization of the resulting ions and the elimination of stable neutral molecules.
Pathway A: Dioxine Ring Cleavage (Retro-Diels-Alder Mechanism)
The most characteristic fragmentation of the 2,3-dihydro-benzo[1][2]dioxine moiety involves a retro-Diels-Alder (RDA) type reaction. This pathway is initiated by the cleavage of the C-O bonds within the dioxine ring, leading to the expulsion of a neutral ethene (ethylene, C₂H₄) molecule.
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Formation of the Molecular Ion (m/z 160): The process begins with the ionization of the parent molecule. C₁₀H₈O₂ + e⁻ → [C₁₀H₈O₂]•+ + 2e⁻
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Loss of Ethene (m/z 132): The molecular ion undergoes an RDA-type rearrangement, eliminating a 28 Da neutral fragment (C₂H₄). This results in the formation of the radical cation of 6-ethynyl-benzo-1,2-quinone. This is expected to be a highly prominent peak in the spectrum. [C₁₀H₈O₂]•+ → [C₈H₄O₂]•+ + C₂H₄
Pathway B: Fragmentation of the Ethynyl Substituent
The ethynyl group can undergo cleavage, although this may be less favorable than the RDA pathway.
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Loss of a Hydrogen Radical (m/z 159): A common fragmentation for aromatic compounds is the loss of a hydrogen atom, leading to a stable [M-1]⁺ ion.[5] In this case, the acetylenic hydrogen is a likely candidate for expulsion. [C₁₀H₈O₂]•+ → [C₁₀H₇O₂]⁺ + H•
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Loss of Acetylene (m/z 134): The entire ethynyl group can be lost as a neutral acetylene molecule (C₂H₂), resulting in a fragment ion corresponding to the 2,3-dihydro-benzo[1][2]dioxine radical cation. [C₁₀H₈O₂]•+ → [C₈H₈O₂]•+ + C₂H₂
Secondary and Sequential Fragmentation
The primary fragment ions, particularly the abundant m/z 132 ion, will undergo further fragmentation. These subsequent losses typically involve carbon monoxide (CO) from the quinone-like structure.
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First Loss of CO from m/z 132 (m/z 104): The [C₈H₄O₂]•+ ion can lose a molecule of carbon monoxide (28 Da) to form a cyclopentadienone-type radical cation. [C₈H₄O₂]•+ → [C₇H₄O]•+ + CO
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Second Loss of CO from m/z 104 (m/z 76): This is followed by the loss of a second CO molecule, leading to the formation of the benzyne radical cation [C₆H₄]•+. [C₇H₄O]•+ → [C₆H₄]•+ + CO
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Loss of Acetylene from m/z 76 (m/z 50): The benzyne ion can further fragment by losing acetylene (C₂H₂), yielding an ion at m/z 50, likely [C₄H₂]•+.
The following diagram illustrates the most probable interconnected fragmentation pathways.
Caption: Primary predicted fragmentation pathways for 6-ethynyl-2,3-dihydro-benzo[1][2]dioxine.
Summary of Key Diagnostic Ions
The interpretation of an EI mass spectrum relies on identifying key diagnostic ions. For the title compound, these ions provide structural confirmation.
| m/z (Daltons) | Proposed Elemental Formula | Neutral Loss | Significance |
| 160 | [C₁₀H₈O₂]•+ | - | Molecular Ion (M•+) |
| 159 | [C₁₀H₇O₂]⁺ | H• | [M-1]⁺, confirms acetylenic H |
| 132 | [C₈H₄O₂]•+ | C₂H₄ | Key fragment; indicates the benzodioxine core via RDA |
| 104 | [C₇H₄O]•+ | C₂H₄, CO | Secondary fragment from m/z 132 |
| 76 | [C₆H₄]•+ | C₂H₄, 2CO | Benzyne ion; indicates aromatic core |
Proposed Experimental Protocol: GC-EI-MS Analysis
To validate these predictions and acquire a mass spectrum, a standard Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS) protocol is recommended. The use of GC is suitable for this semi-volatile compound and ensures sample purity prior to ionization.[4]
1. Sample Preparation:
- Dissolve 1 mg of 6-ethynyl-2,3-dihydro-benzo[1][2]dioxine in 1 mL of a high-purity solvent (e.g., Dichloromethane or Ethyl Acetate).
- Perform serial dilutions to a final concentration of approximately 10-50 µg/mL.
2. GC-MS Instrumentation & Conditions:
- System: Agilent 6890/5973 GC-MSD or equivalent.
- Injector: Split/Splitless injector at 250°C.
- Injection Volume: 1 µL, with a split ratio of 20:1.
- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
- GC Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column.
- Oven Program:
- Initial temperature: 60°C, hold for 2 minutes.
- Ramp: 15°C/min to 280°C.
- Final hold: 5 minutes at 280°C.
- MS Conditions:
- Ionization Mode: Electron Ionization (EI).
- Ionization Energy: 70 eV.
- Source Temperature: 230°C.
- Quadrupole Temperature: 150°C.
- Scan Range: m/z 40 - 400.
- Solvent Delay: 3 minutes.
3. Data Analysis:
Identify the chromatographic peak corresponding to the analyte.
Extract the mass spectrum from the apex of the peak, ensuring to subtract background noise from a nearby baseline region.
Compare the resulting experimental spectrum with the predicted fragmentation pathways and diagnostic ions outlined in this guide.
Caption: Recommended workflow for the GC-EI-MS analysis of the target compound.
Conclusion
The in-silico analysis of 6-ethynyl-2,3-dihydro-benzo[1][2]dioxine predicts a clear and interpretable fragmentation pattern under electron ionization conditions. The presence of a strong molecular ion at m/z 160 and a dominant fragment at m/z 132, resulting from the loss of ethene via an RDA mechanism, are expected to be the most telling features of the mass spectrum. Further fragmentation through sequential losses of carbon monoxide provides additional structural confirmation. This technical guide provides a robust predictive framework that will aid scientists in the rapid and confident identification of this molecule and serve as a foundational reference for interpreting the mass spectra of related substituted benzodioxine compounds.
References
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ResearchGate. (n.d.). Mass fragmentation pattern of 4-acetyl-N(2,3-dihydrobenzo[1][2]dioxin-6yl)benzenesulfonamide (3f). Retrieved from [Link]
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Rontani, J. F., & Aubert, C. (2022). Electron ionization mass spectrometry: Quo vadis?. Journal of Mass Spectrometry. Retrieved from [Link]
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MDPI. (2024). 2S-(1RS-benzyloxy-hex-5-enyl)-2,3-dihydro-1,4-benzodioxine. Retrieved from [Link]
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ResearchGate. (n.d.). Comparison of 2,3-dihydrobenzo-1,4-dioxin-5-ol and 2,3-dihydrobenzo-1,4-dioxin-6-ol formation. Retrieved from [Link]
